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Compound of Interest

3-Fluoro-2-
Compound Name:
(methoxymethoxy)benzaldehyde

Cat. No.: B13437012

Get Quote

Physicochemical Profile & Synthetic Utility in Drug

Discovery

Executive Summary

3-Fluoro-2-(methoxymethoxy)benzaldehyde (CAS: 1566473-91-3) is a specialized
fluorinated building block used primarily in the synthesis of benzoxaboroles and complex
heterocyclic active pharmaceutical ingredients (APIs).[1][2] Its structural core features a
benzaldehyde moiety with a fluorine atom at the C3 position and a methoxymethoxy (MOM)

protecting group at the C2 position.

The MOM group is critical here: it masks the reactive phenolic hydroxyl group, preventing
interference during harsh downstream reactions (such as lithiation or Grignard additions) while
remaining easily removable under mild acidic conditions to restore the free phenol.

Physicochemical Specifications

The precise molecular weight is a fundamental parameter for stoichiometric calculations in
synthesis and identity confirmation via Mass Spectrometry (MS).
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Molecular Data Table
Property Value Notes

Chemical Formula CoHoFOs3

Used for molarity/stoichiometry

Average Molecular Weight 184.17 g/mol )

calculations.

) ) Used for High-Resolution Mass

Monoisotopic Mass 184.0536 Da

Spectrometry (HRMS).
CAS Number 1566473-91-3 Unique identifier.

) Low melting point solid upon

Appearance Colorless to pale yellow oll ) o

high purification.
Solubility DCM, THF, Ethyl Acetate Insoluble in water.

Isotopic Composition & Mass Contribution

For precise analytical characterization, the mass contribution of each element is detailed below:

Carbon (Co):

Hydrogen (Ho):

Oxygen (O3):

Fluorine (F):

Total Average MW:184.166 g/mol

Synthetic Protocol: MOM Protection

The synthesis of 3-Fluoro-2-(methoxymethoxy)benzaldehyde typically proceeds via the
protection of 3-fluoro-2-hydroxybenzaldehyde (3-fluorosalicylaldehyde) using chloromethyl
methyl ether (MOM-CI).
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I\ Safety Warning: MOM-CI is a known human carcinogen. All procedures must be conducted

in a fume hood with double-gloving and appropriate respiratory protection.

Reagents & Materials
o Substrate: 3-Fluoro-2-hydroxybenzaldehyde (1.0 eq)

o Reagent: Chloromethyl methyl ether (MOM-CI) (1.2 — 1.5 eq)
e Base:

-Diisopropylethylamine (DIPEA) (2.0 eq) or Sodium Hydride (NaH) (1.2 eq)
¢ Solvent: Anhydrous Dichloromethane (DCM) or THF

Step-by-Step Methodology

e Preparation: In an oven-dried round-bottom flask under Nitrogen (
) atmosphere, dissolve 3-fluoro-2-hydroxybenzaldehyde in anhydrous DCM (
concentration).

» Base Addition: Cool the solution to 0°C using an ice bath. Add DIPEA dropwise via syringe.
Stir for 15 minutes to ensure deprotonation of the phenol.

e Protection: Add MOM-CI dropwise over 20 minutes. Maintain temperature at 0°C to prevent
exotherms.

e Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4—6 hours.
Monitor by TLC (Hexane:EtOAc 4:1). The starting material spot (

) should disappear, replaced by the less polar product (

)
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e Workup: Quench with saturated aqueous

. Extract the aqueous layer with DCM (

)

 Purification: Dry combined organics over

, filter, and concentrate. Purify via silica gel flash chromatography (Gradient: O

10% EtOAc in Hexanes).

Reaction Mechanism Visualization

The following diagram illustrates the base-mediated nucleophilic substitution mechanism.
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Click to download full resolution via product page

Figure 1: Mechanism of MOM protection. The phenolic oxygen is deprotonated by DIPEA,
generating a phenoxide that attacks the electrophilic carbon of MOM-CI.

Applications in Drug Development

This compound is a vital intermediate for synthesizing Benzoxaboroles, a class of boron-
containing drugs (e.g., Tavaborole, Crisaborole) used for treating inflammatory conditions and

fungal infections.

Why Use the MOM Group?

o Orthogonal Stability: The MOM group is stable against bases (e.g., n-BuLi used to install
boron) and oxidizing agents.
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o Directed Ortho-Metalation (DoM): The oxygen of the MOM group can coordinate with
Lithium, directing metalation to the adjacent C3 or C4 position, facilitating precise
functionalization of the aromatic ring.

o Late-Stage Deprotection: It can be removed in the final step using mild acid (e.qg.,

in MeOH), which is compatible with the sensitive boron-oxygen bonds in benzoxaboroles.

Synthetic Workflow: Benzoxaborole Precursor

The diagram below depicts how this specific aldehyde fits into a broader drug synthesis
campaign.
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Figure 2: Strategic role of 3-Fluoro-2-(methoxymethoxy)benzaldehyde in synthesizing

boron-based therapeutics.

Analytical Quality Control

To validate the identity of the synthesized compound, researchers should verify the following

spectral markers:
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e 'H NMR (400 MHz, CDCls):

o

Aldehyde (-CHO): Singlet at
ppm.

o MOM (-OCHz20-): Singlet at

ppm.

o Methoxy (-OCHs): Singlet at

ppm.

o Aromatic Protons: Multiplets in the
ppm range, showing coupling with Fluorine.
e F NMR:
o Single peak around

to

ppm (relative to
)-
e Mass Spectrometry (ESI+):
o Look for

or
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o Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis.
Wiley-Interscience. (Standard reference for MOM protection protocols).

o Akama, T., et al. (2013). Discovery of Tavaborole: A Boron-Based Pharmaceutical.
Bioorganic & Medicinal Chemistry Letters.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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methoxymethoxy-benzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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